

6-Bromo-4-chloroquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-4-chloroquinoline**

Cat. No.: **B1276899**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

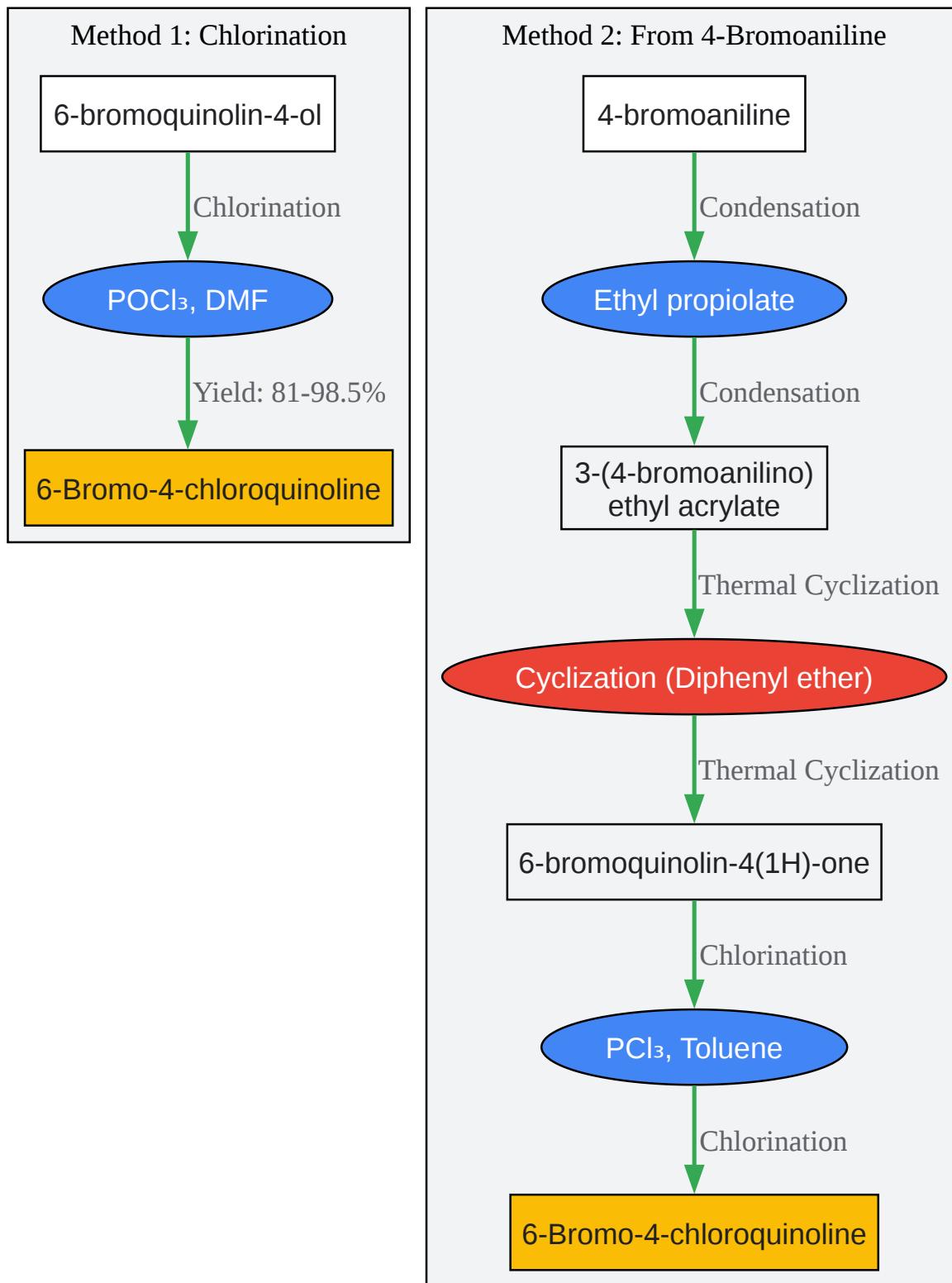
This in-depth technical guide explores the synthesis, reactivity, and applications of **6-bromo-4-chloroquinoline**, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document provides a thorough overview of its chemical properties, detailed experimental protocols for its preparation and key transformations, and a summary of its utility in the development of biologically active compounds.

Core Chemical Properties

6-Bromo-4-chloroquinoline is a dihalogenated quinoline derivative that serves as a versatile scaffold for the synthesis of a wide array of more complex molecules.^{[1][2][3]} Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and a bromine atom at the 6-position, allows for selective and sequential functionalization.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₅ BrCIN	[1][2][3]
Molecular Weight	242.50 g/mol	[1][2][3]
CAS Number	65340-70-7	[3]
Appearance	Light yellow to yellow powder/solid	[4]
Melting Point	111.0 to 115.0 °C	[5]
Boiling Point	314.6 ± 22.0 °C (Predicted)	[1]
Solubility	Soluble in Toluene	[1]

Spectroscopic Data


The structural integrity of **6-bromo-4-chloroquinoline** is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Technique	Data	Reference(s)
¹ H NMR (500 MHz, DMSO-d ₆)	δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), 7.82 (d, J = 4.5 Hz, 1H)	[4]
Mass Spectrometry (ESI-MS)	m/z = 242 [M + H] ⁺	[4]
High-Resolution Mass Spectrometry (EI-HRMS)	m/z calculated for C ₉ H ₅ BrCIN (M ⁺): 240.9294, found: 240.9297	[4]

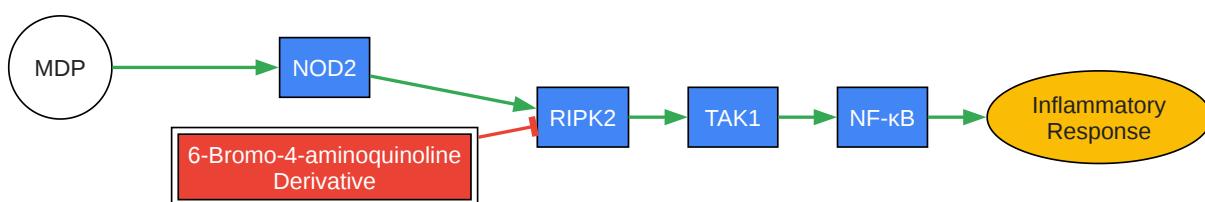
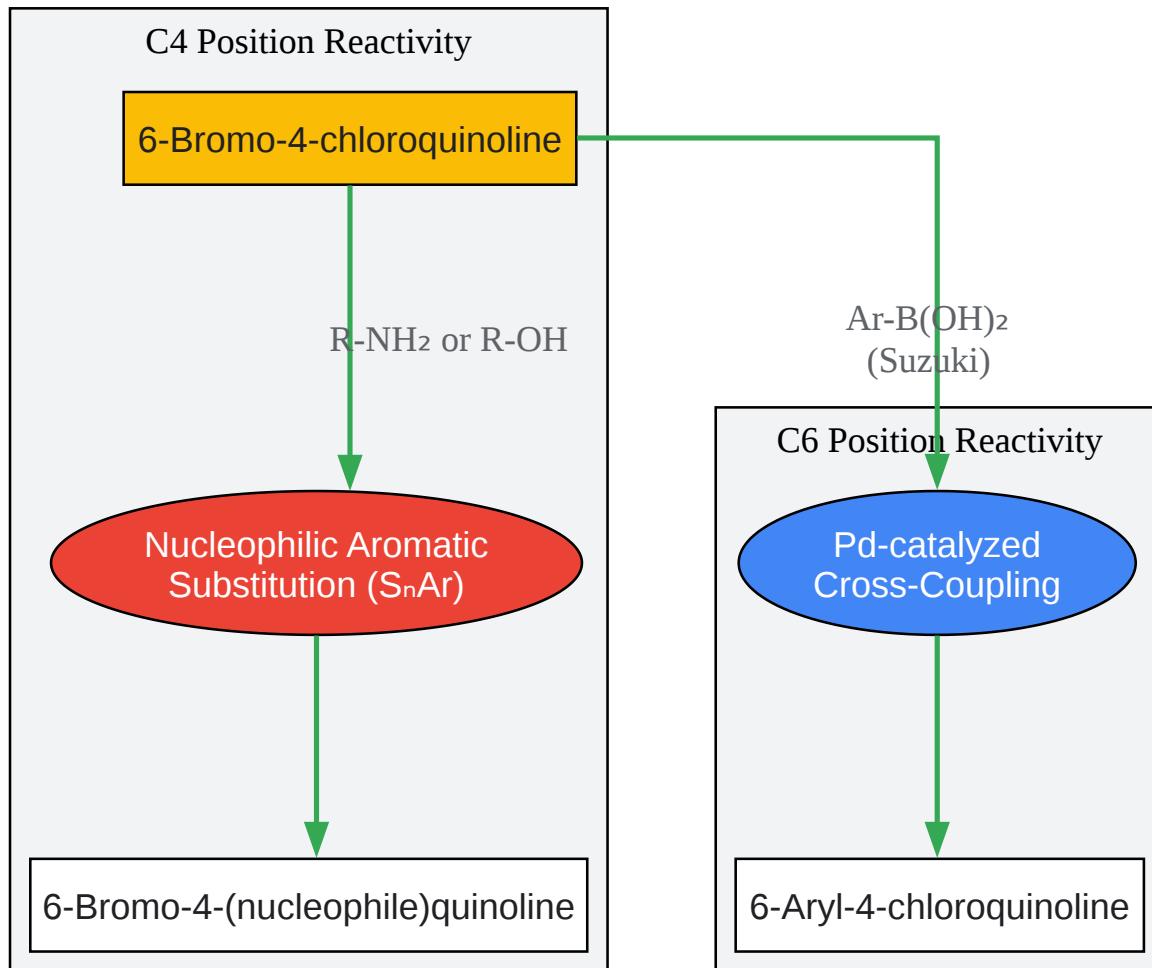
Synthesis of 6-Bromo-4-chloroquinoline

The most common and efficient synthesis of **6-bromo-4-chloroquinoline** involves the chlorination of 6-bromoquinolin-4-ol using a chlorinating agent such as phosphorus oxychloride

(POCl₃) or phosphorus trichloride (PCl₃).^{[2][4][6]} An alternative multi-step synthesis starting from 4-bromoaniline has also been reported with a high overall yield.^{[7][8]}

[Click to download full resolution via product page](#)Caption: Synthetic routes to **6-bromo-4-chloroquinoline**.

Starting Material	Reagents	Solvent	Temperature	Time	Yield	Reference(s)
6-Bromoquinolin-4-ol	POCl ₃ , DMF (cat.)	-	Reflux (110 °C)	3 h	81%	[2][6]
6-Bromoquinolin-4-ol	PCl ₃ , DMF	-	Reflux	6 h	84%	[4]
6-Bromoquinolin-4-ol	POCl ₃	-	Reflux	6 h	98.5%	[4]
4-Bromoaniline	1. Ethyl propiolate 2. Diphenyl ether 3. PCl ₃	1. Methanol 2. -3. Toluene	1. 40 °C 2. 200 °C 3. Reflux	1. 48 h 2. 2 h 3. 2 h	>70% (overall)	[7]



Experimental Protocol: Synthesis from 6-Bromoquinolin-4-ol

- To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (POCl₃, 25 mL) dropwise.[2][6]
- Add two drops of N,N-dimethylformamide (DMF) to the mixture.[2][6]
- Stir the mixture for 5 minutes at room temperature, then heat to reflux at 110 °C for 3 hours. [2][6]
- After cooling, most of the POCl₃ is removed by distillation under reduced pressure.[2][6]
- The remaining residue is slowly poured into ice water with stirring for 30 minutes.[2][6]

- The solution's pH is adjusted to 5-6 with a saturated NaHCO_3 solution.[2][6]
- The aqueous layer is extracted with dichloromethane. The combined organic layers are washed twice with water, dried over anhydrous sodium sulfate, and filtered.[2][6]
- The solvent is removed by distillation to afford **6-bromo-4-chloroquinoline** as a yellowish product (1.779 g, 81% yield).[2][6]

Reactivity and Functionalization

The two halogen substituents on the quinoline core exhibit distinct reactivity, enabling selective functionalization. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$), while the C6-bromo position is more reactive in palladium-catalyzed cross-coupling reactions.[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Bromo-4-chloroquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276899#6-bromo-4-chloroquinoline-as-a-heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com